5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0900865
InChI: InChI=1S/C22H22FNO4S/c1-14(2)12-24-21(25)20(29-22(24)26)11-15-8-9-18(19(10-15)27-3)28-13-16-6-4-5-7-17(16)23/h4-11,14H,12-13H2,1-3H3/b20-11-
SMILES: CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)SC1=O
Molecular Formula: C22H22FNO4S
Molecular Weight: 415.5 g/mol

5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC0900865

Molecular Formula: C22H22FNO4S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C22H22FNO4S
Molecular Weight 415.5 g/mol
IUPAC Name (5Z)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C22H22FNO4S/c1-14(2)12-24-21(25)20(29-22(24)26)11-15-8-9-18(19(10-15)27-3)28-13-16-6-4-5-7-17(16)23/h4-11,14H,12-13H2,1-3H3/b20-11-
Standard InChI Key RQAOXNZRURDAQG-JAIQZWGSSA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)/SC1=O
SMILES CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)SC1=O
Canonical SMILES CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)SC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator